Beryllium hydroxide

Description

Properties

CAS No. |

13327-32-7 |

|---|---|

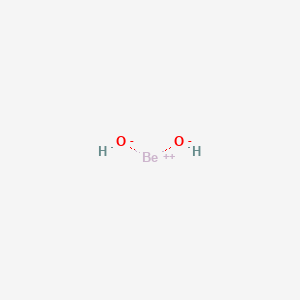

Molecular Formula |

BeH2O2 |

Molecular Weight |

43.027 g/mol |

IUPAC Name |

beryllium;dihydroxide |

InChI |

InChI=1S/Be.2H2O/h;2*1H2/q+2;;/p-2 |

InChI Key |

WPJWIROQQFWMMK-UHFFFAOYSA-L |

SMILES |

[Be+2].[OH-].[OH-] |

Canonical SMILES |

[Be+2].[OH-].[OH-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Beryllium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of beryllium hydroxide (B78521), Be(OH)₂, a compound of significant interest in materials science and as a precursor in the production of beryllium metal and its oxide. This document details the known polymorphs of Be(OH)₂, presents their crystallographic data, outlines experimental protocols for their synthesis and structural analysis, and illustrates key experimental workflows.

Polymorphism of Beryllium Hydroxide

This compound is known to exist in several forms, primarily a stable crystalline phase (β-Be(OH)₂), a metastable crystalline phase (α-Be(OH)₂), and an amorphous, gelatinous form which is often also referred to as the α-form.[1][2]

-

α-Beryllium Hydroxide (α-Be(OH)₂): This is a metastable form that can be a precursor to the more stable beta phase.[3] It is typically formed as a gelatinous precipitate when an alkali is added to a beryllium salt solution.[2][4] Upon aging or boiling, this gel can transform into a crystalline structure, which has been reported to be monoclinic with the space group P2₁.[2] However, detailed crystallographic data for this phase is scarce in the literature, likely due to its transient and often poorly crystalline nature.

-

β-Beryllium Hydroxide (β-Be(OH)₂): This is the most stable and well-characterized crystalline form of this compound. It occurs naturally as the mineral behoite.[2] The structure is orthorhombic and belongs to the space group P2₁2₁2₁.[1] It is isostructural with zinc hydroxide, Zn(OH)₂, featuring a framework of corner-sharing Be(OH)₄ tetrahedra.[2]

Crystallographic Data

The quantitative crystallographic data for the known crystalline phases of this compound are summarized below. The data for β-Be(OH)₂ is derived from various experimental studies, showcasing slight variations in determined lattice parameters.

Table 1: Crystallographic Data for β-Beryllium Hydroxide (β-Be(OH)₂)

| Parameter | Value (Seitz et al., 1950) | Value (Stahl et al., 1998) | Value (Jacobs et al., 2005) |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 4.62 | 4.53 | 4.526 |

| b (Å) | 7.039 | 4.621 | 4.6318 |

| c (Å) | 4.535 | 7.048 | 7.0192 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 147.48 | 147.54 | 147.15 |

| Z | 4 | 4 | 4 |

| Reference | [COD ID: 9009796] | [COD ID: 9015629] | [COD ID: 9012354] |

Table 2: Atomic Coordinates for β-Beryllium Hydroxide (β-Be(OH)₂) Data from Seitz, A.; Rosler, U.; Schubert, K. Z. anorg. allg. Chem. 1950, 261, 94-105.

| Atom | Wyckoff Symbol | x | y | z |

| Be | 4a | 0.075 | 0.130 | 0.240 |

| O1 | 4a | 0.060 | 0.125 | 0.540 |

| O2 | 4a | 0.315 | 0.000 | 0.145 |

Note: Data for the crystalline α-Be(OH)₂ (monoclinic, P2₁) is not sufficiently available in crystallographic databases to be presented in a comparable table. The amorphous nature of the initially precipitated α-form makes single-crystal analysis challenging.

Experimental Protocols

Synthesis of this compound Polymorphs

The synthesis route dictates the resulting polymorph of this compound.

-

Preparation of Beryllium Salt Solution: Dissolve a soluble beryllium salt (e.g., beryllium sulfate, BeSO₄, or beryllium nitrate, Be(NO₃)₂) in deionized water to a desired concentration (e.g., 0.1 M).

-

Precipitation: While stirring vigorously, slowly add a stoichiometric amount of an alkali solution (e.g., 0.2 M sodium hydroxide, NaOH, or ammonium (B1175870) hydroxide, NH₄OH) to the beryllium salt solution at room temperature.[3]

-

Formation of Gelatinous Precipitate: A white, gelatinous precipitate of amorphous α-Be(OH)₂ will form as the pH of the solution becomes slightly basic.[3]

-

Isolation: The precipitate can be isolated by filtration through a fine filter paper, followed by washing with deionized water to remove residual salts, and then with ethanol (B145695) or acetone (B3395972) to aid in drying. The product should be handled in a controlled environment to prevent premature conversion to the β-phase.

-

Preparation of Amorphous Precursor: Synthesize the amorphous, gelatinous α-Be(OH)₂ as described in section 3.1.1.

-

Aging/Crystallization: Transfer the freshly precipitated α-form, along with its mother liquor, to a sealed vessel.

-

Hydrothermal Treatment: Heat the suspension to an elevated temperature (e.g., 80-100°C) and maintain for an extended period (e.g., 24-48 hours).[2][4] This process, known as aging or boiling, promotes the dissolution of the metastable α-phase and the precipitation of the thermodynamically stable β-phase.

-

Isolation and Drying: After cooling to room temperature, the crystalline β-Be(OH)₂ is collected by filtration, washed thoroughly with deionized water, and dried in an oven at a moderate temperature (e.g., 80°C).[3]

Caption: Synthesis workflow for α- and β-polymorphs of this compound.

Crystal Structure Determination by X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying the polymorphs of Be(OH)₂ and for refining their crystal structures.[1]

-

Grinding: The synthesized Be(OH)₂ powder is gently ground using an agate mortar and pestle to achieve a fine, uniform particle size (typically <10 µm). This minimizes preferred orientation effects in the diffraction pattern.[5]

-

Sample Holder: The fine powder is carefully packed into a flat sample holder. The surface must be smooth and level with the holder's reference plane to prevent errors in peak positions. For air-sensitive or unstable samples, an inert atmosphere glovebox and a sealed sample holder with an X-ray transparent window (e.g., Kapton) should be used.[5]

-

Instrument: A laboratory powder X-ray diffractometer in Bragg-Brentano geometry.

-

X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is commonly used.[5]

-

Operating Conditions: Typically 40 kV and 40 mA.[5]

-

Scan Range (2θ): A wide angular range, for example, 10° to 90°, is scanned to collect a sufficient number of diffraction peaks for analysis.

-

Step Size: A small step size, such as 0.02°, is used to ensure high resolution.[5]

-

Time per Step: A counting time of 1-5 seconds per step is typical, which can be increased to improve the signal-to-noise ratio for samples with weak diffraction.[5]

-

Phase Identification: The experimental diffraction pattern is compared to standard patterns from crystallographic databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phase(s) present.[1]

-

Structure Refinement (Rietveld Method): For quantitative analysis, the Rietveld refinement method is employed. This involves fitting a calculated diffraction pattern, based on a structural model (space group, lattice parameters, atomic positions), to the experimental data. The refinement process adjusts the structural parameters to minimize the difference between the observed and calculated patterns, yielding accurate lattice parameters and atomic coordinates.

References

An In-depth Technical Guide to the Properties of α-Beryllium Hydroxide and β-Beryllium Hydroxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed comparison of the physicochemical properties of alpha- and beta-beryllium hydroxide (B78521). It is crucial to note that beryllium and its compounds are highly toxic and classified as human carcinogens.[1] Their interaction with biological systems is one of toxicity and is not associated with therapeutic signaling pathways for drug development. The information regarding biological interactions herein pertains to the pathogenesis of Chronic Beryllium Disease (CBD), a serious granulomatous lung disease.[2] Extreme caution and appropriate safety protocols are mandatory when handling any beryllium compound.[1]

Introduction to Beryllium Hydroxide Polymorphism

This compound, Be(OH)₂, is an inorganic compound that plays a critical role as an intermediate in the production of beryllium metal and beryllium oxide (beryllia) from primary ores like beryl (B75158) and bertrandite.[3][4] It is an amphoteric hydroxide, meaning it dissolves in both acids and alkalis.[3][5] this compound exists in two primary polymorphic forms: a metastable, gelatinous, or amorphous alpha (α) form and a thermodynamically stable, crystalline beta (β) form.[3][4]

When an alkali is added to a solution of a beryllium salt, the α-form precipitates as a gel.[3] This α-form is unstable and, upon standing or boiling, will age and convert into the more stable β-form, which precipitates as a rhombic (orthorhombic) crystal.[3] The β-form is naturally found as the rare mineral Behoite and is isostructural with zinc hydroxide (Zn(OH)₂).[3][6] A third, very rare monoclinic crystalline form, Clinobehoite, has also been identified.[3] Understanding the distinct properties of these polymorphs is essential for controlling industrial processes and for toxicological studies.

Comparative Physicochemical Properties

The structural differences between the amorphous α-phase and the crystalline β-phase give rise to distinct physical and chemical properties. The following table summarizes the key quantitative data available for both polymorphs.

| Property | α-Beryllium Hydroxide (Metastable) | β-Beryllium Hydroxide (Stable) |

| Common Appearance | White, gelatinous, amorphous solid or gel[3][4] | White, opaque crystals (orthorhombic)[1][3] |

| Crystal System | Amorphous | Orthorhombic, P2₁2₁2₁ space group[6] |

| Density | Not well-defined due to amorphous nature | 1.92 g/cm³[3][4] |

| Thermal Stability | Decomposes at approximately 200 °C[1] | Decomposes at 138 °C[1] |

| Decomposition Reaction | Be(OH)₂ → BeO + H₂O (at 400 °C, forms soluble BeO)[3] | Be(OH)₂ → BeO + H₂O[3] |

| Solubility in Water | Slightly soluble[1] | Insoluble (Ksp ≈ 6.92×10⁻²²)[1][3] |

| Solubility in Acids | Soluble[1] | Soluble[1] |

| Solubility in Alkalis | Slightly soluble in dilute alkali[1] | Soluble in alkali solutions[1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -902.9 kJ/mol[7] | -905.8 kJ/mol[7] |

| Standard Molar Entropy (S⦵₂₉₈) | 53.46 J/mol·K[7] | 50.11 J/mol·K[7] |

Synthesis and Interconversion Pathways

The synthesis of this compound polymorphs is fundamentally a process of controlled precipitation and aging. The initial product of neutralizing a beryllium salt solution is always the α-form, which can be converted to the β-form.

Experimental Characterization Protocols

Distinguishing between the amorphous α-phase and the crystalline β-phase requires specific analytical techniques.

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline structure.

-

Methodology: A powdered sample of this compound is irradiated with monochromatic X-rays. The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.

-

Expected Results:

-

α-Be(OH)₂: The XRD pattern will show broad, poorly defined humps, characteristic of an amorphous or nanocrystalline material with no long-range atomic order.

-

β-Be(OH)₂: The pattern will display a series of sharp, well-defined Bragg peaks. These peaks can be indexed to the known orthorhombic crystal structure of Behoite, confirming its presence and crystallinity.[6]

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine thermal stability and decomposition temperatures.

-

Methodology: A small, precisely weighed sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

-

Expected Results: The TGA curve will show a distinct mass loss step corresponding to the dehydration reaction: Be(OH)₂ → BeO + H₂O. The onset temperature of this mass loss indicates the decomposition temperature. As noted in the data table, the β-form may begin to decompose at a lower temperature (around 138 °C) compared to the α-form (around 200 °C).[1]

Infrared (IR) Spectroscopy

-

Objective: To probe the vibrational modes of the hydroxyl (O-H) groups.

-

Methodology: The sample is exposed to infrared radiation, and the absorption of specific frequencies is measured. These frequencies correspond to the vibrational energies of the chemical bonds within the material.

-

Expected Results: Differences in the local chemical environment and hydrogen bonding between the amorphous α-phase and the ordered crystalline β-phase will result in distinct IR spectra. The O-H stretching and Be-O-H bending modes will appear at different wavenumbers and have different peak shapes (broad for amorphous, sharp for crystalline).

Toxicological Pathway: Chronic Beryllium Disease (CBD)

For professionals in drug development, the most relevant "signaling pathway" involving beryllium is its toxicological mechanism. Beryllium is not a therapeutic agent; it is a pathogenic one that triggers a specific, cell-mediated immune response leading to CBD.[2][8] This process involves the activation of T-lymphocytes and subsequent cytokine signaling, culminating in the formation of granulomas in the lungs.[2][9]

The key steps in this toxicological pathway are:

-

Inhalation and Uptake: Insoluble beryllium particles are inhaled and phagocytosed by antigen-presenting cells (APCs), such as macrophages, in the lungs.[10]

-

Antigen Presentation: Inside the APC, beryllium is processed and presented on the cell surface by a specific Major Histocompatibility Complex (MHC) class II molecule, HLA-DP2.[2] Genetic susceptibility to CBD is strongly linked to certain variants of this molecule.

-

T-Cell Activation: Beryllium-specific CD4+ T-helper cells recognize the Be-HLA-DP2 complex, leading to their activation and proliferation.[9]

-

Cytokine Release and Inflammation: Activated T-cells release a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2]

-

Granuloma Formation: This sustained inflammatory response leads to the recruitment of more immune cells and the formation of granulomas—organized collections of immune cells—in the lung tissue, which ultimately causes scarring and impairs lung function.[8]

Conclusion

Alpha- and beta-beryllium hydroxide are distinct polymorphs with significant differences in structure, stability, and physical properties. The α-form is an amorphous, metastable intermediate that readily converts to the stable, crystalline β-form. These properties are critical for the industrial production of beryllium metal. From a biological standpoint, this compound is a hazardous material whose toxicity is mediated by a specific immune pathway, leading to Chronic Beryllium Disease. This toxicological mechanism, rather than any therapeutic action, is the primary area of interest for health and drug development researchers studying this compound.

References

- 1. This compound | BeH2O2 | CID 25879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. echemi.com [echemi.com]

- 6. This compound for Research Applications [benchchem.com]

- 7. This compound [webbook.nist.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Mechanisms, Genetic Factors, and Animal Models of Chronic Beryllium Disease - Managing Health Effects of Beryllium Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

Beryllium hydroxide amphoteric nature explanation

An In-Depth Technical Guide to the Amphoteric Nature of Beryllium Hydroxide (B78521)

Introduction

Beryllium hydroxide, Be(OH)₂, is a fascinating and unique compound within the alkaline earth metals (Group 2). While most Group 2 hydroxides are distinctly basic, this compound exhibits amphoterism, meaning it can function as both a base and an acid.[1][2] This dual reactivity is a direct consequence of the beryllium cation's small size and high charge density, which imparts significant covalent character to its bonds and strongly polarizes surrounding water molecules.[3] This technical guide provides a comprehensive exploration of the chemical principles, quantitative data, and experimental verification of the amphoteric nature of this compound, tailored for researchers and professionals in chemistry and materials science.

The Chemical Basis of Amphoterism in this compound

The amphoteric behavior of this compound is not adequately explained by a simple ionic model (Be²⁺ and 2OH⁻). Instead, it is intrinsically linked to the nature of the hydrated beryllium ion, [Be(H₂O)₄]²⁺, which is the predominant species in aqueous solutions.[3]

The Be²⁺ ion is exceptionally small and possesses a high positive charge density. This allows it to exert a strong polarizing effect on the electron clouds of the four coordinated water molecules (ligands). This polarization draws electron density from the O-H bonds in the water ligands, weakening them and making the hydrogen atoms more acidic and prone to dissociation as protons (H⁺).[3][4] Consequently, the hydrated beryllium ion itself acts as a Brønsted acid.

When a base is added, it removes protons from the coordinated water molecules. When an acid is added, it reacts with the hydroxide groups. This dual capability is the foundation of its amphoterism.

Reaction with Acids

In the presence of an acid, this compound acts as a Brønsted-Lowry base. The hydroxide ions accept protons (H⁺) from the acid to form water, and the beryllium cation forms a salt with the acid's conjugate base. For example, with hydrochloric acid (HCl), Be(OH)₂ dissolves to form beryllium chloride and water.[2][5][6]

General Reaction: Be(OH)₂(s) + 2H⁺(aq) → Be²⁺(aq) + 2H₂O(l)

Specific Reaction with HCl: [6][7] Be(OH)₂(s) + 2HCl(aq) → BeCl₂(aq) + 2H₂O(l)

Reaction with Bases

In the presence of a strong base, this compound acts as a Lewis acid. It accepts hydroxide ions (OH⁻) to form a soluble complex ion.[1] When reacting with excess sodium hydroxide (NaOH), Be(OH)₂ dissolves to form a colorless solution containing the sodium salt of the tetrahydroxoberyllate complex ion, [Be(OH)₄]²⁻.[1][3][8]

General Reaction: Be(OH)₂(s) + 2OH⁻(aq) → [Be(OH)₄]²⁻(aq)

Specific Reaction with NaOH: [1][8] Be(OH)₂(s) + 2NaOH(aq) → Na₂--INVALID-LINK--

The formation of this stable complex ion is the hallmark of its acidic behavior. Other Group 2 hydroxides, like Mg(OH)₂, are purely basic and do not react with excess alkali because their larger, less polarizing cations cannot stabilize a similar hydroxo-complex.[4]

Quantitative Data Summary

The physicochemical properties of this compound provide a quantitative basis for understanding its behavior. Key data are summarized in the table below.

| Property | Value | Units | Notes |

| Molar Mass | 43.026 | g·mol⁻¹ | [2] |

| Solubility Product (Ksp) | 6.92 × 10⁻²² | - | At 25 °C; indicates very low solubility in pure water.[2] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -904 | kJ·mol⁻¹ | For the solid state.[2] |

| Std. Gibbs Free Energy (ΔfG⦵) | -818 | kJ·mol⁻¹ | For the solid state.[2] |

| Acidity (pKa) | ~3.7-5.7 | - | Refers to the first deprotonation of the hydrated ion, [Be(H₂O)₄]²⁺.[2] |

Visualized Reaction Pathways and Workflows

Diagram of Amphoteric Reactions

The following diagram illustrates the central role of Be(OH)₂ in reacting with both acidic and basic environments.

Caption: Reaction pathways of Be(OH)₂ in acidic and basic media.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experimental protocol described in Section 5.0.

Caption: Workflow for verifying the amphoteric nature of Be(OH)₂.

Experimental Protocol: Verification of Amphoterism

This protocol provides a method for synthesizing this compound and subsequently demonstrating its amphoteric properties. Safety Note: Beryllium compounds are toxic and carcinogenic. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials and Reagents

-

0.5 M Beryllium Sulfate (B86663) solution (BeSO₄)

-

1 M Sodium Hydroxide solution (NaOH)

-

6 M Sodium Hydroxide solution (NaOH)

-

6 M Hydrochloric Acid (HCl)

-

Deionized water

-

pH indicator strips or pH meter

-

Test tubes (x3) and test tube rack

-

Centrifuge and centrifuge tubes

-

Pipettes

Procedure

Part 1: Synthesis of this compound

-

Place 2-3 mL of 0.5 M BeSO₄ solution into a centrifuge tube.

-

While gently stirring, add 1 M NaOH solution dropwise. A gelatinous, white precipitate of this compound (α-form) will form.[2]

-

Continue adding NaOH until the solution is slightly basic (pH 8-9), checking with a pH strip. Avoid adding a large excess of NaOH at this stage, as it will cause the precipitate to redissolve by forming the beryllate complex.

-

Centrifuge the mixture for 3-5 minutes at 2000 rpm to pellet the Be(OH)₂ precipitate.

-

Carefully decant and discard the supernatant liquid.

-

Wash the precipitate by adding 5 mL of deionized water, resuspending the solid, centrifuging, and decanting again. This removes residual sulfate ions.

Part 2: Testing Amphoteric Properties [5]

-

After the final wash, add a small amount of deionized water to the precipitate to create a slurry. Divide this slurry equally between two clean test tubes, labeled A and B.

-

Test with Acid (Tube A): To test tube A, add 6 M HCl drop by drop, shaking after each addition. Observe that the white Be(OH)₂ precipitate dissolves completely, forming a clear, colorless solution of beryllium chloride.

-

Test with Base (Tube B): To test tube B, add 6 M NaOH solution drop by drop, shaking after each addition. Observe that the white Be(OH)₂ precipitate dissolves completely, forming a clear, colorless solution of sodium tetrahydroxoberyllate.

Expected Observations

The dissolution of the Be(OH)₂ precipitate in both a strong acid (HCl) and a strong base (excess NaOH) provides clear experimental evidence of its amphoteric character. This contrasts with a purely basic hydroxide like Mg(OH)₂, which would dissolve in acid but remain insoluble in excess base.

References

- 1. scribd.com [scribd.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. This compound for Research Applications [benchchem.com]

- 7. keystagewiki.com [keystagewiki.com]

- 8. Making Metal Hydroxides Lab Activity ⋆ iTeachly.com [iteachly.com]

Solubility product of Beryllium hydroxide in aqueous solution

An In-depth Technical Guide to the Solubility Product of Beryllium Hydroxide (B78521) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility product (Ksp) of beryllium hydroxide (Be(OH)₂), a critical parameter in various scientific and industrial applications, including materials science, environmental chemistry, and pharmaceutical development. Understanding the solubility of this compound is essential for controlling its reactivity, bioavailability, and potential toxicity.

Physicochemical Properties and Crystalline Forms

This compound is a white, crystalline inorganic compound that is amphoteric, meaning it dissolves in both acidic and alkaline solutions.[1] It is, however, only slightly soluble in water.[2] this compound typically exists in two main crystalline forms:

-

α-Beryllium Hydroxide (α-Be(OH)₂): This is a metastable, gelatinous form that precipitates when an alkali is added to a beryllium salt solution.[1] Recent studies have shown that α-Be(OH)₂(cr) is the solid phase that controls the solubility of beryllium at room temperature.[3]

-

β-Beryllium Hydroxide (β-Be(OH)₂): This is the more stable, orthorhombic crystalline form. The α-form will slowly convert to the β-form upon standing or boiling.[1]

The transformation between these two forms is a key factor in the long-term behavior of this compound in aqueous systems.

Solubility Product (Ksp) Data

The solubility product constant (Ksp) is a measure of the extent to which a sparingly soluble compound dissolves in an aqueous solution. For this compound, the dissolution equilibrium is represented as:

Be(OH)₂(s) ⇌ Be²⁺(aq) + 2OH⁻(aq)

The Ksp expression is therefore: Ksp = [Be²⁺][OH⁻]²

A summary of reported Ksp values for this compound at standard conditions (25 °C, 1 atm) is presented in Table 1.

Table 1: Solubility Product (Ksp) of this compound at 25 °C

| Ksp Value | Crystalline Form | Reference(s) |

| 6.92 x 10⁻²² | Not Specified | [1][4][5] |

It is important to note that the specific crystalline form is not always reported with the Ksp value, which can lead to variability in experimental data. The α-form is generally considered to be more soluble than the more stable β-form.

Thermodynamic Data

Thermodynamic data provides insight into the spontaneity and temperature dependence of the dissolution process. The standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) of dissolution can be related to the Ksp. Thermodynamic data for the α and β forms of this compound are available from the NIST-JANAF Thermochemical Tables and are summarized in Table 2.

Table 2: Standard Thermodynamic Properties of this compound at 298.15 K (25 °C)

| Property | α-Be(OH)₂ | β-Be(OH)₂ |

| ΔH°f (kJ/mol) | -902.907 | -905.836 |

| S° (J/mol·K) | 53.46 | 50.11 |

| ΔG°f (kJ/mol) | -818.0 (Calculated from Wikipedia) | Not explicitly found |

| Heat Capacity (Cp) (J/mol·K) | 65.61 | 65.61 |

Data sourced from the NIST WebBook and Wikipedia.[1][6]

The negative standard enthalpy of formation (ΔH°f) for both forms indicates that their formation from the constituent elements is an exothermic process. The slightly more negative value for the β-form is consistent with it being the more stable polymorph.

Experimental Protocols for Ksp Determination

The determination of the Ksp for a sparingly soluble metal hydroxide like this compound typically involves preparing a saturated solution and then measuring the concentration of one of its ions. Potentiometric titration is a common and effective method.

Potentiometric Titration Method

This method relies on the measurement of the hydroxide ion concentration in a saturated solution of this compound via acid-base titration.

Materials and Equipment:

-

This compound solid (α-Be(OH)₂)

-

Deionized water (boiled to remove dissolved CO₂)

-

Standardized strong acid solution (e.g., 0.01 M HCl)

-

pH meter with a calibrated electrode

-

Buret, pipettes, and standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of solid this compound to a flask containing deionized water.

-

Stopper the flask to prevent the absorption of atmospheric CO₂, which can react with the hydroxide ions and affect the equilibrium.

-

Stir the solution vigorously for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

-

Filtration:

-

Filter the saturated solution to remove the undissolved solid this compound. This step is crucial to ensure that only the dissolved ions are being titrated.

-

-

Titration:

-

Pipette a known volume of the clear filtrate into a beaker.

-

Add a few drops of a suitable indicator (e.g., bromocresol green) or use a pH meter to monitor the pH.

-

Titrate the solution with the standardized strong acid from a buret until the equivalence point is reached. The equivalence point is the point at which the moles of acid added are equal to the initial moles of hydroxide ions in the sample.

-

-

Data Analysis:

-

From the volume of acid used to reach the equivalence point, calculate the concentration of hydroxide ions ([OH⁻]) in the saturated solution.

-

Based on the stoichiometry of the dissolution reaction (Be(OH)₂ ⇌ Be²⁺ + 2OH⁻), the concentration of beryllium ions ([Be²⁺]) is half the concentration of hydroxide ions ([Be²⁺] = ½ [OH⁻]).

-

Calculate the Ksp using the formula: Ksp = [Be²⁺][OH⁻]².

-

Visualizations

Dissolution and Equilibrium of this compound

Caption: Dissolution equilibrium of solid this compound in water.

Transformation of this compound Crystalline Forms

Caption: Transformation from the metastable α-form to the stable β-form.

Experimental Workflow for Ksp Determination

Caption: Workflow for the experimental determination of the Ksp of Be(OH)₂.

Factors Affecting Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

-

pH: As an amphoteric substance, the solubility of this compound is highly dependent on pH. It exhibits minimum solubility in the neutral to slightly alkaline pH range and its solubility increases in both acidic and strongly alkaline conditions.[3]

-

Temperature: The effect of temperature on solubility can be predicted from the enthalpy of dissolution (ΔH°diss). While direct experimental data on the temperature dependence of Be(OH)₂ Ksp is limited, thermodynamic principles suggest that if the dissolution is endothermic, solubility will increase with temperature, and if it is exothermic, solubility will decrease.

-

Common Ion Effect: The presence of a common ion (either Be²⁺ or OH⁻) from another source in the solution will decrease the solubility of this compound, according to Le Châtelier's principle.

-

Ionic Strength: In solutions with high concentrations of other ions, the effective concentrations (activities) of Be²⁺ and OH⁻ are reduced, which can lead to a slight increase in molar solubility.

Conclusion

The solubility product of this compound is a fundamental parameter that governs its behavior in aqueous environments. This guide has provided a detailed overview of the Ksp of Be(OH)₂, its different crystalline forms, thermodynamic properties, and experimental methods for its determination. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is crucial for applications ranging from the synthesis of beryllium-containing materials to the assessment of its environmental fate and toxicological impact. The provided experimental workflow and visualizations serve as practical tools for both conceptual understanding and laboratory practice.

References

An In-depth Technical Guide to the Thermal Decomposition of Beryllium Hydroxide to Beryllium Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of beryllium hydroxide (B78521) (Be(OH)₂) into beryllium oxide (BeO), a material with significant applications in ceramics, electronics, and nuclear technology. This document details the decomposition mechanism, including the structural transformations and kinetics of the reaction. It presents quantitative data from thermal analysis techniques and provides detailed experimental protocols for characterization. The guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental inorganic chemical transformation.

Introduction

Beryllium hydroxide, an amphoteric hydroxide, serves as a primary precursor in the production of high-purity beryllium oxide. The thermal decomposition of Be(OH)₂ is a critical step in this manufacturing process, as the properties of the final BeO product are highly dependent on the conditions of the decomposition. Beryllium oxide is a unique ceramic material known for its high thermal conductivity, excellent electrical insulation properties, and high melting point.[1] Understanding the mechanism and kinetics of the thermal decomposition of this compound is therefore essential for controlling the morphology, particle size, and purity of the resulting beryllium oxide, which in turn dictates its performance in various advanced applications.

This guide will explore the nuances of this decomposition reaction, from the foundational chemical equation to the intricate details of the experimental procedures used to study it.

The Thermal Decomposition Reaction

The overall chemical equation for the thermal decomposition of this compound to beryllium oxide is a straightforward dehydration reaction:

Be(OH)₂ (s) → BeO (s) + H₂O (g) [2]

This reaction represents the loss of a water molecule from the solid this compound lattice to form solid beryllium oxide and water vapor.

Decomposition Mechanism

The thermal decomposition of this compound is not a simple, one-step process but rather a complex series of events involving structural rearrangements and the breaking of chemical bonds. The mechanism is influenced by factors such as the crystalline form of the this compound, heating rate, and the surrounding atmosphere.

Crystalline Forms of this compound

This compound exists in two primary crystalline forms:

-

α-Be(OH)₂ : A metastable, gelatinous form.

-

β-Be(OH)₂ : A more stable, crystalline form.

The α-form is typically precipitated from beryllium salt solutions with an alkali, while the β-form can be obtained by boiling the α-form. The initial crystalline structure of the this compound can influence the decomposition pathway and the properties of the resulting beryllium oxide.

Dehydroxylation Process

The decomposition of metal hydroxides, in general, proceeds via a dehydroxylation mechanism. This involves the combination of two adjacent hydroxyl (OH⁻) groups to form a water molecule and an oxide ion (O²⁻). This process is initiated by thermal energy, which increases the vibrational energy of the atoms in the crystal lattice, leading to the breaking of the Be-OH bonds.

The general mechanism for the dehydroxylation of a metal hydroxide can be visualized as follows:

2 M-OH → M-O-M + H₂O

In the case of this compound, the small size and high charge density of the Be²⁺ ion play a significant role in the polarization of the O-H bonds, influencing the temperature at which decomposition occurs.

Structural Transformation

The logical relationship of the decomposition can be represented as follows:

Quantitative Decomposition Data

Thermogravimetric analysis (TGA) is a key technique for quantifying the thermal decomposition of materials. It measures the change in mass of a sample as a function of temperature. For the decomposition of this compound, TGA reveals the temperature range over which the dehydration occurs and the corresponding mass loss.

While specific TGA/DSC data for this compound is not widely published in readily accessible literature, the expected data based on the stoichiometry of the reaction can be summarized.

| Parameter | Value | Reference |

| Decomposition Reaction | Be(OH)₂ → BeO + H₂O | [2] |

| Molar Mass of Be(OH)₂ | 43.03 g/mol | [3] |

| Molar Mass of BeO | 25.01 g/mol | [1] |

| Molar Mass of H₂O | 18.02 g/mol | |

| Theoretical Mass Loss (%) | 41.88% |

Note: The theoretical mass loss is calculated as (Molar Mass of H₂O / Molar Mass of Be(OH)₂) * 100.

The decomposition temperature for this compound is generally cited to begin at approximately 400°C, though this can be influenced by the factors mentioned previously.

Experimental Protocols

A thorough investigation of the thermal decomposition of this compound requires a combination of analytical techniques. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the simultaneous measurement of mass loss and heat flow during the thermal decomposition of this compound.

Objective: To determine the decomposition temperature, mass loss, and enthalpy of reaction.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to ensure uniform heating.

-

Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina (B75360) or platinum).

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to establish an inert atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate, typically 10°C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) and heat flow (mW/mg) as a function of temperature.

-

From the TGA curve, determine the onset and completion temperatures of decomposition and the total mass loss.

-

From the DSC curve, identify endothermic or exothermic peaks associated with the decomposition and calculate the enthalpy of reaction by integrating the peak area.

-

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the material before, during, and after decomposition.

Instrumentation: A powder X-ray diffractometer, ideally with a high-temperature stage for in-situ analysis.

Procedure:

-

Ex-situ Analysis:

-

Prepare powdered samples of the initial this compound and the final beryllium oxide product.

-

Mount the sample on a zero-background sample holder.

-

Collect the diffraction pattern over a relevant 2θ range (e.g., 10-80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Identify the crystalline phases present by comparing the experimental diffraction patterns to standard patterns from a database (e.g., the JCPDS-ICDD).

-

-

In-situ Analysis (with high-temperature stage):

-

Mount the this compound sample in the high-temperature stage.

-

Collect diffraction patterns at various temperatures as the sample is heated through its decomposition range.

-

This allows for the direct observation of crystallographic changes and the identification of any intermediate phases.

-

Kinetics of Decomposition

The study of the kinetics of the decomposition reaction provides valuable information about the reaction mechanism and the energy barrier that must be overcome for the reaction to occur.

Activation Energy

Conclusion

The thermal decomposition of this compound to beryllium oxide is a fundamentally important process in the production of high-purity beryllia. This guide has provided a detailed overview of the decomposition mechanism, highlighting the roles of crystalline structure and dehydroxylation. While specific quantitative data for Be(OH)₂ decomposition is sparse in the public domain, the theoretical framework and experimental protocols presented here provide a solid foundation for researchers and scientists. Further in-situ studies, particularly using combined TGA-DSC-MS and high-temperature XRD, would be invaluable in elucidating the precise mechanism and kinetics of this transformation, ultimately enabling greater control over the synthesis of advanced beryllium oxide materials.

References

An In-depth Technical Guide to the Vibrational Spectroscopy of Beryllium Hydroxide Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of the two primary polymorphs of beryllium hydroxide (B78521): the monoclinic α-Be(OH)₂ (clinobehoite) and the orthorhombic β-Be(OH)₂ (behoite). Understanding the distinct vibrational signatures of these polymorphs is crucial for their identification and characterization in various scientific and industrial applications, including materials science and potentially in the context of drug development where beryllium-containing compounds may be studied.

Introduction to Beryllium Hydroxide Polymorphs

This compound, Be(OH)₂, is an amphoteric hydroxide that exists in two main crystalline forms. The naturally occurring pure forms are the rare mineral behoite (β-Be(OH)₂) and the very rare clinobehoite (α-Be(OH)₂).[1] The α-form is a gelatinous substance that precipitates from a beryllium salt solution upon the addition of an alkali.[1] This metastable α-phase transforms into the more stable, crystalline β-phase upon standing or boiling.[1]

-

α-Be(OH)₂ (Clinobehoite): A monoclinic polymorph.[1]

-

β-Be(OH)₂ (Behoite): An orthorhombic polymorph, isostructural with zinc hydroxide, Zn(OH)₂.[1]

The distinct crystal structures of these polymorphs give rise to unique vibrational modes, which can be effectively probed using infrared (IR) and Raman spectroscopy.

Vibrational Spectroscopy Data

The following tables summarize the available quantitative vibrational spectroscopy data for the α and β polymorphs of this compound.

Infrared (IR) Spectroscopy Data

Table 1: Infrared Absorption Maxima for β-Be(OH)₂ (Behoite)

| Wavelength (μm) | Wavenumber (cm⁻¹) | Tentative Assignment |

| 2.82 | ~3546 | O-H Stretching |

| 2.85 | ~3509 | O-H Stretching |

| 2.88 | ~3472 | O-H Stretching |

| 9.30 | ~1075 | Be-O-H Bending |

| 11.4 | ~877 | Be-O Stretching |

| 12.8 | ~781 | Be-O Stretching / Lattice Modes |

| 13.3 | ~752 | Be-O Stretching / Lattice Modes |

| 13.9 | ~719 | Be-O Stretching / Lattice Modes |

Data sourced from Ehlmann and Mitchell (1970) on natural behoite from the Rode Ranch pegmatite, Llano County, Texas.[2]

Raman Spectroscopy Data

Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud during vibration. Currently, there is a lack of specific, quantitative Raman data for both α-Be(OH)₂ and β-Be(OH)₂ in the scientific literature. While the RRUFF database, a comprehensive source of Raman spectra for minerals, was consulted, it does not contain entries for either clinobehoite or behoite.

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and vibrational spectroscopic analysis of this compound polymorphs are not extensively documented in readily accessible literature. However, based on general principles of inorganic synthesis and materials characterization, the following methodologies can be outlined.

Synthesis of this compound Polymorphs

The synthesis of this compound polymorphs typically involves the precipitation from an aqueous solution of a beryllium salt, such as beryllium sulfate (B86663) (BeSO₄) or beryllium chloride (BeCl₂), by the addition of an alkaline solution.

Logical Flow for Polymorph Synthesis

Caption: General synthesis pathway for this compound polymorphs.

3.1.1. Synthesis of α-Be(OH)₂ (Gelatinous)

-

Preparation of Beryllium Salt Solution: Prepare an aqueous solution of a beryllium salt (e.g., 0.1 M BeSO₄).

-

Precipitation: Slowly add an alkaline solution (e.g., 0.2 M NaOH or NH₄OH) to the beryllium salt solution with constant stirring. The addition is continued until a gelatinous precipitate of α-Be(OH)₂ is formed. The pH of the final solution should be carefully controlled.

-

Isolation: The gelatinous precipitate is immediately isolated by filtration or centrifugation.

-

Washing: The precipitate should be washed with deionized water to remove any soluble impurities. It is crucial to perform characterization of the α-polymorph promptly as it is metastable.

3.1.2. Synthesis of β-Be(OH)₂ (Crystalline)

-

Formation of α-Be(OH)₂: Prepare the gelatinous α-Be(OH)₂ as described above.

-

Transformation: The gelatinous precipitate is then aged in the mother liquor, or in a separate aqueous solution, often at an elevated temperature (e.g., boiling) for a specific duration. This aging process facilitates the transformation from the metastable α-phase to the thermodynamically stable β-phase.

-

Isolation and Washing: After the aging process, the crystalline β-Be(OH)₂ is isolated by filtration, washed with deionized water, and dried.

Vibrational Spectroscopy Analysis

Experimental Workflow for Vibrational Spectroscopy

Caption: A typical experimental workflow for the vibrational analysis of Be(OH)₂ polymorphs.

3.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the this compound sample is intimately mixed with dry KBr powder and pressed into a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.

3.2.2. Raman Spectroscopy

-

Sample Preparation: A small amount of the powdered this compound sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).

Concluding Remarks

The vibrational spectroscopy of this compound polymorphs provides a valuable tool for their differentiation. While infrared data for β-Be(OH)₂ is available, there is a notable absence of published vibrational spectra for α-Be(OH)₂. Further research is required to fully characterize the vibrational signatures of both polymorphs, which would be of significant benefit to researchers in materials science and related fields. The experimental protocols outlined in this guide provide a foundation for conducting such investigations.

References

An In-depth Technical Guide to the Phase Transformations of Beryllium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformations of beryllium hydroxide (B78521), with a particular focus on the conversion of the amorphous alpha (α) phase to the crystalline beta (β) phase and its subsequent thermal decomposition. This document details the thermodynamic properties, kinetic aspects, and experimental methodologies for studying these transformations.

Introduction to Beryllium Hydroxide Phases

This compound, Be(OH)₂, exists in two primary forms at ambient pressure: a gelatinous, amorphous form known as the α-phase, and a more stable, crystalline rhombic β-phase.[1] When an alkali is added to a beryllium salt solution, the α-form is initially precipitated as a gel.[1] Over time, or upon heating, this metastable α-phase transforms into the thermodynamically more stable crystalline β-phase.[1] A high-pressure γ-phase has also been reported. Further heating of this compound results in its decomposition to beryllium oxide (BeO).[1] Understanding the conditions and kinetics of these phase transformations is crucial for controlling the material's properties for various applications.

Thermodynamic Data

The thermodynamic stability of the different phases of this compound is dictated by their respective enthalpies of formation, entropies, and Gibbs free energies. The β-phase is the more stable form at standard conditions, as indicated by its more negative standard enthalpy of formation.

Table 1: Thermochemical Data for this compound Phases at 298.15 K (25 °C)

| Property | α-Be(OH)₂ (amorphous) | β-Be(OH)₂ (crystalline) | Units |

| Standard Enthalpy of Formation (ΔHᵧ°) | -902.907 | -905.836 | kJ/mol |

| Standard Molar Entropy (S°) | 53.46 | 50.11 | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGᵧ°) | -818 | -815.0 | kJ/mol |

Data sourced from the NIST-JANAF Thermochemical Tables.[2][3][4]

The transformation from the α-phase to the β-phase is an exothermic process. The enthalpy of this transformation (ΔH°trans) can be calculated from the standard enthalpies of formation:

ΔH°trans = ΔHᵧ°(β-Be(OH)₂) - ΔHᵧ°(α-Be(OH)₂) ΔH°trans = -905.836 kJ/mol - (-902.907 kJ/mol) = -2.929 kJ/mol

Table 2: Thermodynamic Parameters for the α → β Phase Transformation at 298.15 K

| Parameter | Value | Units |

| Enthalpy Change (ΔH°) | -2.929 | kJ/mol |

| Entropy Change (ΔS°) | -3.35 | J/(mol·K) |

| Gibbs Free Energy Change (ΔG°) | -1.93 | kJ/mol |

Calculated from NIST data.[2][3] A negative Gibbs free energy change confirms that the transformation from the α to the β phase is spontaneous under standard conditions.[5]

Phase Transformation Kinetics

The thermal decomposition of β-Be(OH)₂ to BeO and water is a well-documented process that occurs at elevated temperatures.

Be(OH)₂ (s) → BeO (s) + H₂O (g)

This decomposition reaction typically begins around 400 °C.[1]

Experimental Protocols

A multi-technique approach is essential for the comprehensive study of this compound phase transformations. The primary methods employed are X-ray Diffraction (XRD) for phase identification and structural analysis, and Differential Scanning Calorimetry (DSC) to measure thermal transitions and enthalpies.

-

Reaction Setup: In a controlled laboratory environment, prepare a solution of a beryllium salt, such as beryllium sulfate (B86663) (BeSO₄).

-

Precipitation: Slowly add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the beryllium salt solution while stirring continuously. This will precipitate the gelatinous α-Be(OH)₂.

-

Washing: The precipitate should be washed thoroughly with deionized water to remove any unreacted salts.

-

Storage: The resulting α-Be(OH)₂ gel should be stored in a sealed container to prevent premature dehydration and transformation.

-

Sample Preparation: A small amount of the freshly prepared α-Be(OH)₂ gel is placed in a sample holder suitable for in-situ heating and environmental control.

-

XRD Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Goniometer: A powder diffractometer equipped with a heating stage.

-

Detector: A position-sensitive detector for rapid data acquisition.

-

-

Data Acquisition:

-

An initial XRD pattern of the α-phase is recorded at room temperature. The pattern will exhibit broad, diffuse peaks characteristic of an amorphous material.

-

The sample is then heated at a controlled rate (e.g., 5 °C/min) or held at a specific isothermal temperature.

-

XRD patterns are collected continuously or at regular intervals during the heating or aging process.

-

-

Data Analysis:

-

The evolution of the XRD patterns will show the gradual appearance and sharpening of Bragg peaks corresponding to the crystalline β-phase.

-

The kinetics of the transformation can be analyzed by monitoring the change in the integrated intensity of the characteristic peaks of the β-phase over time.

-

-

Sample Preparation: A small, accurately weighed amount of the α-Be(OH)₂ gel (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

DSC Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen or argon) to provide a stable thermal environment.

-

A temperature program is established, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the α to β transformation and the subsequent decomposition to BeO.

-

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

The α to β transformation will be observed as an exothermic peak on the DSC thermogram. The area under this peak is proportional to the enthalpy of the transformation.

-

The decomposition of β-Be(OH)₂ to BeO will be observed as an endothermic peak at a higher temperature. The enthalpy of this decomposition can also be determined from the peak area.

-

Visualizations

References

Theoretical modeling of Beryllium hydroxide surface reactions

An In-depth Technical Guide to the Theoretical Modeling of Beryllium Hydroxide (B78521) Surface Reactions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium hydroxide, Be(OH)₂, is an amphoteric compound of significant interest in materials science and various industrial processes.[1] Understanding its surface chemistry is crucial for controlling its reactivity, dissolution, and interaction with biological systems. While direct experimental and theoretical studies on the surface reactions of crystalline this compound are sparse, this guide outlines the established computational and experimental methodologies that can be applied to this system. By leveraging data from analogous materials such as beryllium metal, beryllium oxide, and other metal hydroxides, we provide a comprehensive framework for future research in this area. This document details the theoretical approaches, hypothetical reaction mechanisms, relevant quantitative data from related systems, and the experimental protocols required for model validation.

Introduction to this compound

This compound, Be(OH)₂, is typically produced as a byproduct during the extraction of beryllium from ores like beryl (B75158) and bertrandite.[1] It exists in several forms, including a gelatinous α-form and a more stable crystalline β-form (the mineral behoite), which has an orthorhombic crystal structure.[1][2] Its amphoteric nature allows it to react with both acids and strong alkalis, forming beryllium salts and beryllates, respectively.[1][3] At temperatures around 400°C, Be(OH)₂ dehydrates to form beryllium oxide (BeO), a highly stable ceramic material.[1] The surface reactions of Be(OH)₂ govern its behavior in aqueous environments and its potential toxicity, making theoretical modeling a valuable tool for gaining atomic-scale insights.

Theoretical Modeling of Surfaces: A Methodological Overview

The theoretical investigation of surface reactions predominantly relies on quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely used method for its balance of accuracy and computational cost.[4]

Density Functional Theory (DFT) Approach

DFT is a computational method used to investigate the electronic structure of many-body systems.[4] For surface science applications, calculations are typically performed using a plane-wave basis set within a periodic boundary condition framework. A key choice in DFT is the exchange-correlation functional, which approximates the complex many-electron interactions. Common functionals include the Generalized Gradient Approximation (GGA), such as PW91 or PBE, and hybrid functionals like B3LYP for more accurate electronic property calculations.[5][6][7]

Surface Slab Models

To model a surface, a "slab" is created by cleaving the bulk crystal structure along a specific crystallographic plane (e.g., (001), (110)). The β-Be(OH)₂ (behoite) crystal has an orthorhombic structure, providing a basis for creating various surface terminations.[2][8] The slab must be thick enough to ensure the central layers exhibit bulk-like properties. A vacuum region is added to separate the slab from its periodic images, preventing interactions between the top and bottom surfaces.

Calculation of Surface Properties

Key properties calculated to characterize a surface include:

-

Surface Energy: The excess energy of the surface atoms compared to the bulk, which determines the thermodynamic stability of a given crystal facet.[9]

-

Adsorption Energy: The energy change when a molecule or atom binds to the surface. This is critical for understanding the initial steps of any surface reaction.

-

Reaction Pathways and Activation Barriers: By mapping the potential energy surface, the minimum energy path for a reaction can be determined. The highest point along this path corresponds to the transition state, and its energy relative to the reactants is the activation barrier, which governs the reaction rate.

The general workflow for a computational study of surface reactions is depicted below.

Caption: Computational workflow for modeling surface reactions using DFT.

Key Surface Reactions and Mechanisms on this compound

Adsorption and Dissociation of Water

The interaction with water is fundamental to understanding the behavior of Be(OH)₂ in aqueous environments. On a metal hydroxide surface, water can adsorb molecularly or dissociatively.

-

Molecular Adsorption: H₂O(g) → H₂O(ads)

-

Dissociative Adsorption: H₂O(g) → OH(ads) + H(ads)

Studies on beryllium metal surfaces show that water dissociation is temperature-dependent. At 150 K, dissociation into H and OH is observed, while further heating leads to complete dissociation and surface oxidation.[10] A similar process can be expected on a Be(OH)₂ surface, where surface hydroxyl groups can participate in hydrogen bonding and proton transfer events.

The diagram below illustrates a hypothetical pathway for water interaction.

Caption: Hypothetical pathway for water adsorption and dissociation on a Be(OH)₂ surface.

Amphoteric Reactions

The amphoteric character of Be(OH)₂ involves reactions with both acids (H⁺) and bases (OH⁻).

-

Acidic Reaction: Be(OH)₂(s) + 2H⁺(aq) → Be²⁺(aq) + 2H₂O(l)

-

Basic Reaction: Be(OH)₂(s) + 2OH⁻(aq) → [Be(OH)₄]²⁻(aq)

The initial step of these dissolution processes is the adsorption of H⁺ (likely as H₃O⁺) or OH⁻ onto the surface. Theoretical modeling can elucidate the preferred adsorption sites, the mechanism of Be-O bond cleavage, and the energetics of ion solvation from the surface.

Quantitative Data from Analogous Systems

Direct quantitative data for Be(OH)₂ surface reactions is lacking. However, data from related systems can provide valuable estimates for binding energies and reaction barriers.

| System | Adsorbate | Property | Value | Method | Reference |

| Be₁₂O₁₂ Nanocluster | Guanine | Adsorption Energy | -36.55 kcal/mol | DFT | [11] |

| Be₁₂O₁₂ Nanocluster | Cytosine | Adsorption Energy | -38.30 kcal/mol | DFT | [11] |

| Graphene | Be Atom | Adsorption Energy | -0.22 eV | DFT | [12] |

| Graphene | Be₂ Dimer | Adsorption Energy | -1.77 eV | DFT | [12] |

| Be Metal Surface | H Atom | Adsorption Energy | Varies with coverage and site | DFT | [7] |

| β-C₂S (100) Surface | H₂O | Adsorption Energy | -0.70 to -0.99 eV (for 1 molecule) | DFT | [5] |

Note: These values are for different systems and should be used only as a rough guide for the expected magnitude of interactions on a Be(OH)₂ surface.

Experimental Protocols for Model Validation

Theoretical models must be validated by experimental data. Several surface-sensitive techniques are crucial for characterizing the Be(OH)₂ surface and studying its reactions.[13]

X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS analyzes the kinetic energy of electrons ejected from a material when irradiated with X-rays. It provides information about the elemental composition and chemical states of the atoms on the surface.

-

Methodology:

-

Sample Preparation: A Be(OH)₂ sample (e.g., a pressed powder pellet or a thin film) is placed in an ultra-high vacuum (UHV) chamber. The surface may be cleaned by gentle sputtering with Ar⁺ ions, although this risks altering the hydroxide.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). Survey scans are taken to identify all elements present. High-resolution scans are then acquired for specific elements (Be 1s, O 1s).

-

Analysis: The binding energy of the core-level peaks is determined. Chemical shifts in these peaks indicate changes in the chemical environment. For instance, the O 1s peak can distinguish between hydroxyl (-OH) groups and oxide (O²⁻) species. Binding energies for Be 1s in metallic beryllium and BeO have been reported as 110.5 eV and 113.4 eV, respectively, providing a reference for Be(OH)₂.[14]

-

-

Validation Use: DFT calculations can predict core-level binding energy shifts, which can be directly compared with XPS data to validate the modeled chemical states of surface species.

Temperature-Programmed Desorption (TPD)

-

Principle: TPD measures the rate at which molecules desorb from a surface as its temperature is increased linearly. It provides information about the adsorption energy and the kinetics of desorption.

-

Methodology:

-

Adsorption: In a UHV chamber, the Be(OH)₂ surface is cooled to a low temperature (e.g., 100 K) and exposed to a known dose of a probe gas (e.g., water).

-

Desorption: The sample is heated at a constant rate (e.g., 2-10 K/s). A mass spectrometer monitors the partial pressure of the desorbing species as a function of temperature.

-

Analysis: The temperature at which the desorption rate is maximal (Tₚ) is related to the desorption energy. The shape and number of peaks in the TPD spectrum can indicate different binding sites or reaction processes occurring before desorption.

-

-

Validation Use: DFT-calculated adsorption energies can be used with transition state theory to predict TPD spectra, which can then be compared with experimental results.

Infrared Reflection-Absorption Spectroscopy (IRRAS)

-

Principle: IRRAS is a vibrational spectroscopy technique that can identify molecular species and their bonding configurations on a surface.

-

Methodology:

-

Adsorption: A probe molecule is adsorbed onto the Be(OH)₂ surface in a UHV chamber.

-

Data Acquisition: The surface is irradiated with infrared light, and the reflected light is analyzed. Absorption of specific frequencies corresponds to the vibrational modes of the adsorbed molecules.

-

Analysis: The positions and intensities of the vibrational bands identify the functional groups present (e.g., O-H stretch, Be-O stretch) and can reveal the geometry of the adsorbate.

-

-

Validation Use: DFT calculations can predict the vibrational frequencies of adsorbates on the surface model. A comparison between calculated and experimental IR spectra helps to confirm the proposed adsorption structures.

Conclusion and Future Directions

The theoretical modeling of this compound surface reactions is an important but underexplored field. This guide provides a comprehensive roadmap for researchers to pursue such studies. By combining established DFT methodologies with insights from analogous material systems, it is possible to build robust models of the Be(OH)₂ surface. Key areas for future research include:

-

Determining the surface stability of different facets of β-Be(OH)₂.

-

Calculating the adsorption energies of water, hydronium, and hydroxide ions to model the initial stages of dissolution.

-

Mapping the reaction pathways for water dissociation and proton transfer on the surface.

-

Performing experimental studies using techniques like XPS, TPD, and IRRAS on well-characterized Be(OH)₂ samples to provide crucial data for validating these theoretical models.

Such integrated computational and experimental work will be essential for developing a predictive, atomic-level understanding of this compound's surface chemistry, with implications for materials science, environmental safety, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mindat.org [mindat.org]

- 3. This compound CAS#: 13327-32-7 [m.chemicalbook.com]

- 4. tudelft.nl [tudelft.nl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. Surface energy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.mpg.de [pure.mpg.de]

- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 14. researchgate.net [researchgate.net]

Beryllium hydroxide coordination chemistry in solution

An In-depth Technical Guide to the Coordination Chemistry of Beryllium Hydroxide (B78521) in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium (Be), the lightest alkaline earth metal, exhibits a unique and complex coordination chemistry in aqueous solutions, largely dictated by its extremely small ionic radius and high charge density. This behavior is fundamentally different from its heavier congeners and is central to its industrial applications and significant toxicity. This technical guide provides a comprehensive overview of the coordination chemistry of beryllium hydroxide in solution. It details the hydrolysis of the tetraaqua beryllium(II) ion, the pH-dependent speciation leading to various mononuclear and polynuclear hydroxo complexes, and the amphoteric nature of this compound. Key quantitative data, including stability constants and solubility products, are summarized. Detailed experimental protocols for essential characterization techniques, namely potentiometric titration and ⁹Be Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to aid researchers in their investigations. The interplay between hydrolysis and coordination with other biologically and environmentally relevant ligands is also discussed, offering insights into the mechanisms of beryllium's toxicity and the challenges in developing effective chelation therapies.

Introduction: The Unique Chemistry of Beryllium

In aqueous environments, the beryllium ion (Be²⁺) exists as a well-defined hydrated cation, [Be(H₂O)₄]²⁺.[1] Due to the small size and high charge of the central beryllium ion, it strongly polarizes the coordinated water molecules. This polarization facilitates the loss of protons (hydrolysis), making solutions of beryllium salts markedly acidic.[2][3] The aqueous chemistry of beryllium is dominated by this ease of hydrolysis, which leads to the formation of a series of hydroxo-bridged species and the eventual precipitation of this compound, Be(OH)₂.[4]

This compound is amphoteric, meaning it dissolves in both acidic and alkaline solutions.[5][6][7] In acidic media, it forms the hydrated beryllium ion, while in strongly alkaline conditions, it redissolves to form the tetrahydroxoberyllate(II) ion, also known as the beryllate ion, [Be(OH)₄]²⁻.[1][5] This complex, pH-dependent behavior is critical for understanding beryllium's environmental fate, its processing in industrial settings, and its toxicological profile, including the pathogenesis of Chronic Beryllium Disease (CBD).

pH-Dependent Speciation of Beryllium in Aqueous Solution

The speciation of beryllium in water is intricately linked to the pH of the solution. The process begins with the hydrated beryllium ion in strongly acidic conditions and proceeds through several stages as the pH increases.

-

Strongly Acidic Conditions (pH < 3): The dominant species is the tetraaqua beryllium(II) ion, [Be(H₂O)₄]²⁺, which has a tetrahedral geometry.[4]

-

Mildly Acidic Conditions (pH 3-5): As the pH rises, hydrolysis begins. The initial product, [Be(H₂O)₃(OH)]⁺, accounts for less than 1% of the beryllium concentration.[2] The most significant and stable hydrolysis product formed in this range is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺.[2][4] Other polynuclear species such as [Be₂(OH)]³⁺ have also been identified.[8]

-

Near-Neutral Conditions (pH > 5): With a further increase in pH, continued hydrolysis leads to the formation of the neutral, insoluble this compound, Be(OH)₂.[2] This initially precipitates as a gelatinous α-form.[5][7]

-

Alkaline Conditions (pH > 10): this compound exhibits its acidic character by dissolving in excess alkali to form the soluble tetrahydroxoberyllate(II) complex, [Be(OH)₄]²⁻.[1][4][5]

The following diagram illustrates the primary pathway of beryllium speciation as a function of pH.

Quantitative Data on this compound Speciation

The equilibria between the various beryllium hydroxo species have been studied extensively. The following table summarizes key thermodynamic constants that govern the formation of these species in solution. These constants are crucial for thermodynamic modeling of beryllium behavior in biological and environmental systems.[9]

| Equilibrium Reaction | Log K (at 298 K, zero ionic strength) | Reference |

| Be²⁺ + H₂O ⇌ [Be(OH)]⁺ + H⁺ | -5.39 ± 0.14 | [10] |

| 2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺ | -3.24 ± 0.02 | [11] |

| 3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺ | -8.66 ± 0.03 | [11] |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂(aq) + 2H⁺ | -11.20 ± 0.07 | [10] |

| Be(OH)₂(s) ⇌ Be²⁺ + 2OH⁻ (Ksp) | -21.16 | [5] |

| Be(OH)₂(s) + 2OH⁻ ⇌ [Be(OH)₄]²⁻ | - | - |

| Be²⁺ + 3H₂O ⇌ [Be(OH)₃]⁻ + 3H⁺ | -25.2 | [12] |

| Be²⁺ + 4H₂O ⇌ [Be(OH)₄]²⁻ + 4H⁺ | -39.1 | [12] |

Note: Values can vary depending on experimental conditions such as ionic strength and temperature. The values presented are representative.

Experimental Protocols for Characterization

Investigating the complex solution chemistry of beryllium requires specialized analytical techniques. Potentiometric titration and ⁹Be NMR spectroscopy are two of the most powerful methods employed.

Potentiometric Titration

This classical technique is used to determine the stability constants of the various hydroxo complexes formed during hydrolysis.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of a beryllium salt, typically beryllium perchlorate (B79767) (Be(ClO₄)₂), as the perchlorate ion is non-complexing. Standardize the beryllium concentration.

-

Prepare a carbonate-free stock solution of sodium hydroxide (NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).[13]

-

Prepare a solution of a background electrolyte, such as 3 M sodium perchlorate (NaClO₄), to maintain a constant ionic strength throughout the titration.[11][13]

-

-

Titration Procedure:

-

Place a known volume and concentration of the beryllium salt solution and the background electrolyte into a double-walled, thermostatted titration vessel maintained at 25.0 ± 0.1 °C.[13]

-

Purge the solution with purified nitrogen or argon gas to exclude atmospheric carbon dioxide.

-

Immerse a calibrated glass electrode and a reference electrode (e.g., Ag/AgCl) into the solution.[14]

-

Add the standardized NaOH solution in small, precise increments using a calibrated automated burette.

-

After each addition, allow the potential (EMF) reading to stabilize before recording the value and the total volume of titrant added.[11]

-

-

Data Analysis:

-

Convert the measured EMF values to hydrogen ion concentration, [H⁺].

-

For each point on the titration curve, calculate Z, the average number of hydroxide ions bound per beryllium ion.[11]

-

Plot Z as a function of -log[H⁺] (or pH).

-

Analyze the Z vs. -log[H⁺] curve using specialized computer programs (e.g., SUPERQUAD, HYPERQUAD) to determine the stoichiometry (p,q) and formation constants (βpq) of the various [Be_q(OH)_p]^(2q-p)+ species present in solution.[13]

-

⁹Be Nuclear Magnetic Resonance (NMR) Spectroscopy

⁹Be NMR is a direct and powerful tool for probing the immediate coordination environment of the beryllium nucleus in solution.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve the beryllium compound or mixture of interest in a suitable deuterated solvent (e.g., D₂O for aqueous studies) to the desired concentration.

-

The standard reference for ⁹Be NMR is a solution of beryllium sulfate (B86663) in D₂O, which forms [Be(D₂O)₄]²⁺ and is set to 0 ppm.[15]

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer equipped with a broadband probe.

-

⁹Be is a quadrupolar nucleus (spin I = 3/2), which can lead to broad signals, particularly in asymmetric environments.[15] High-symmetry species, such as the tetrahedral [Be(H₂O)₄]²⁺, give relatively sharp lines.[16]

-

Temperature-dependent NMR can be used to study dynamic equilibria between different beryllium species in solution.[17]

-

-

Data Interpretation:

-

The ⁹Be chemical shift (δ) is highly sensitive to the coordination number and the nature of the coordinated ligands.

-

Generally, four-coordinate tetrahedral beryllium species resonate in a characteristic chemical shift range.[16][18][19]

-

The line width at half-height (ω₁/₂) provides information about the symmetry of the beryllium environment. Symmetrical complexes yield sharper signals, while less symmetrical or larger complexes produce broader lines.[15][16]

-

By comparing the chemical shifts and line widths of unknown species to those of known standards, the coordination environment of beryllium in the sample can be elucidated.

-

Beryllium Coordination and Biological Implications

The strong tendency of beryllium to hydrolyze means that complex formation with other ligands is often a competition with the formation of hydroxo species.[4] Only strong ligands, particularly those with oxygen donor atoms, can effectively compete.

-

Competing Ligands: Fluoride and phosphonates are among the few monodentate ligands that can displace water from the primary coordination sphere.[4] Chelating ligands, such as those with carboxylate groups (e.g., citric acid, proteins), can form stable complexes, a process driven by the favorable chelate effect.[4][20]

-

Toxicological Relevance: The coordination chemistry of beryllium is central to its toxicity. At physiological pH (~7.4), beryllium compounds are generally insoluble due to the formation of this compound and beryllium phosphate.[2][9] This insolubility is a key factor in the development of Chronic Beryllium Disease (CBD), as inhaled beryllium particles can persist in the lungs.[2] It is hypothesized that beryllium ions bind to carboxylate residues within the binding pocket of specific Major Histocompatibility Complex (MHC) class II molecules, triggering the aberrant immune response characteristic of CBD.[20]

The following diagram outlines the logical progression from beryllium's fundamental chemical properties to its biological toxicity.

Conclusion

The coordination chemistry of this compound in solution is characterized by extensive, pH-dependent hydrolysis leading to a variety of mononuclear and polynuclear species. Its amphoteric nature and the stability of the [Be₃(OH)₃]³⁺ trimer are defining features. A thorough understanding of these principles, supported by robust experimental techniques like potentiometric titration and ⁹Be NMR, is essential for professionals in materials science, environmental chemistry, and toxicology. For those in drug development, elucidating the specific coordination environments beryllium adopts in biological systems is a critical step toward designing effective diagnostic tools and therapeutic agents for beryllium-induced diseases.

References

- 1. chemguide.co.uk [chemguide.co.uk]